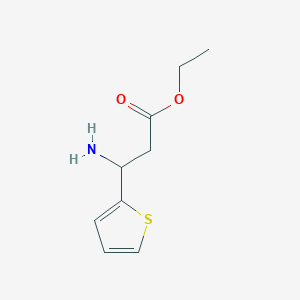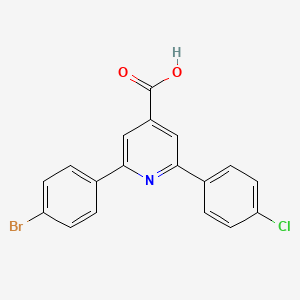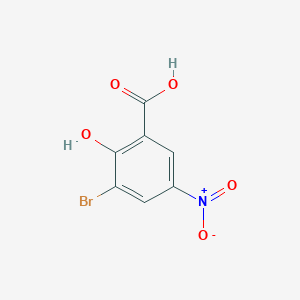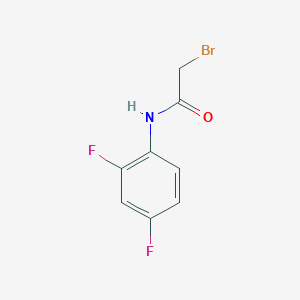![molecular formula C22H16FNO B1274907 7-fluoro-3-phenyl-2-[(phenylamino)methylidene]-3H-inden-1-one](/img/structure/B1274907.png)
7-fluoro-3-phenyl-2-[(phenylamino)methylidene]-3H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoro-3-phenyl-2-[(phenylamino)methylidene]-3H-inden-1-one is an organic compound that belongs to the class of indanone derivatives. Indanone derivatives are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The presence of the anilinomethylene group and the fluorine atom in the structure of this compound contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-3-phenyl-2-[(phenylamino)methylidene]-3H-inden-1-one typically involves the condensation of 7-fluoro-3-phenyl-1-indanone with aniline in the presence of a suitable catalyst. One common method involves the use of a Lewis acid catalyst, such as zinc chloride, to facilitate the condensation reaction. The reaction is typically carried out in an organic solvent, such as toluene, at elevated temperatures to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can help achieve consistent product quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
7-fluoro-3-phenyl-2-[(phenylamino)methylidene]-3H-inden-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound shows promise in the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 7-fluoro-3-phenyl-2-[(phenylamino)methylidene]-3H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Anilinomethylene)-3-phenyl-1-indanone: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
7-Fluoro-3-phenyl-1-indanone: Lacks the anilinomethylene group, affecting its biological activity.
2-(Anilinomethylene)-7-chloro-3-phenyl-1-indanone: Contains a chlorine atom instead of fluorine, leading to different reactivity and biological effects.
Uniqueness
The presence of both the anilinomethylene group and the fluorine atom in 7-fluoro-3-phenyl-2-[(phenylamino)methylidene]-3H-inden-1-one makes it unique compared to other similar compounds. The fluorine atom enhances the compound’s stability and binding affinity, while the anilinomethylene group contributes to its reactivity and biological activity.
Propriétés
Formule moléculaire |
C22H16FNO |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-(anilinomethylidene)-7-fluoro-3-phenyl-3H-inden-1-one |
InChI |
InChI=1S/C22H16FNO/c23-19-13-7-12-17-20(15-8-3-1-4-9-15)18(22(25)21(17)19)14-24-16-10-5-2-6-11-16/h1-14,20,24H |
Clé InChI |
KLXAAZHEPNKLMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C3=C(C(=CC=C3)F)C(=O)C2=CNC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)

![5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274855.png)




